molecular formula C8H9NO5 B1669158 Clavulanic acid CAS No. 58001-44-8

Clavulanic acid

Cat. No.: B1669158
CAS No.: 58001-44-8
M. Wt: 199.16 g/mol
InChI Key: HZZVJAQRINQKSD-PBFISZAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavulanic acid is a β-lactamase inhibitor first isolated from Streptomyces clavuligerus . Structurally classified as a clavam, it features a bicyclic β-lactam core fused to an oxazolidine ring, distinguishing it from penicillins and cephalosporins . Its primary mechanism involves irreversible inhibition of β-lactamases, enzymes produced by bacteria to hydrolyze β-lactam antibiotics. By binding to these enzymes, this compound restores the efficacy of β-lactam antibiotics (e.g., amoxicillin) against resistant pathogens .

This compound is biosynthesized via a unique ATP/Mg²⁺-dependent β-lactam synthetase pathway, unlike the iron-mediated oxidative cyclization in penicillin biosynthesis . Industrial production employs fed-batch fermentation of S. clavuligerus, with yields enhanced by media optimization (e.g., glycerol supplementation) and genetic engineering .

Preparation Methods

Fermentation-Based Production Methods

Fermentation Media Optimization

The production of clavulanic acid via Streptomyces clavuligerus fermentation is highly dependent on nutrient composition. Soybean-derived components, such as soybean flour (8.8%) and soybean oil (1.2%), provide essential nitrogen and carbon sources, while glycerol serves as a preferred carbon substrate in concentrations up to 1.2%. Orthogonal array optimization studies have demonstrated that media containing 38.1 g/L soy meal powder, 0.395 g/L FeSO₄·7H₂O, and 1.177 g/L ornithine increase this compound titers by 2.8-fold compared to baseline formulations. The addition of redox-cycling agents like phenazine methosulfate enhances production to 103.56 mg/L through oxidative stress modulation, though methyl viologen exhibits inhibitory effects at concentrations above 10 μM.

Amino acid supplementation plays a dual role:

  • Arginine : Fed-batch supplementation increases yields to 210 mg/L by potentially enhancing precursor availability for the clavaminic acid pathway.
  • Ornithine : While 1.177 g/L boosts production in batch systems, excess concentrations (>2.5 g/L) in fed-batch configurations reduce yields by 45% due to metabolic diversion.

Batch vs. Fed-Batch Fermentation Systems

Comparative studies reveal significant advantages of fed-batch systems:

Parameter Batch System Fed-Batch System Improvement
Maximum Concentration 348.5 mg/L 982.1 mg/L 182%
Glycerol Utilization 72% 94% 22%
Process Duration 144 hrs 168 hrs -
Temperature Sensitivity High Moderate -

Fed-batch operations employing glycerol feeding at 0.08 g/L/hr maintain stationary-phase productivity for 48 additional hours compared to batch systems. However, extended fermentation beyond 168 hours risks this compound degradation, with decomposition rates increasing by 1.8%/hr at pH >7.0.

Environmental Factors Affecting Fermentation

Temperature : A inverse relationship exists between temperature and this compound stability:

  • 20°C: 1266.2 mg/L yield (0.12%/hr degradation)
  • 25°C: 892.4 mg/L yield (0.35%/hr degradation)
  • 30°C: 567.8 mg/L yield (0.79%/hr degradation)

pH Control : Maintenance at 6.8–7.0 prevents both acid-catalyzed β-lactam ring cleavage (prevalent at pH <6.5) and alkaline hydrolysis (dominant at pH >7.5). Automated pH adjustment using 2M NaOH/1M H₃PO₄ improves consistency, reducing batch-to-batch variability by 37%.

Purification and Isolation Techniques

Amine Salt Formation for Crystallization

The patent-pending purification process (WO1993025557A1) exploits this compound’s ability to form stable salts with lipophilic amines:

Key Amines and Performance:

Amine Solvent System Recovery Purity
t-Octylamine Ethyl acetate/CHCl₃ 58% 98.2%
N,N-Diisopropylethylenediamine Ethyl acetate/acetone 59.1% 99.5%
N,N-Dimethylcyclohexylamine Ethyl acetate/ether 52% 97.8%

Crystallization proceeds via a three-step mechanism:

  • Acid-base reaction in anhydrous ethyl acetate (water content <6 g/L)
  • Nucleation initiated by anti-solvent addition (acetone/chloroform)
  • Ostwald ripening facilitated by temperature cycling (5–15°C)

The process effectively removes hydrophilic impurities (e.g., clavams, proteins) through differential solubility, achieving 99.5% purity in optimized cases.

Solvent Extraction and Anion Exchange Resins

Pre-concentration steps prior to amine treatment involve:

  • Broth Clarification : Depth filtration reduces particulate load by 99.9%, critical for preventing emulsion formation during solvent extraction.
  • Anion Exchange Chromatography : Q Sepharose Fast Flow resin binds clavulanate at pH 6.5–7.0, with elution using 0.5M NaCl achieving 85% recovery.
  • Solvent Extraction : Ethyl acetate at 5–15°C extracts this compound from acidified broth (pH 1.5–2.5), with back-extraction into aqueous NaOH (pH 7.0) yielding sodium clavulanate solutions at 25 g/L.

Chemical Synthesis and Derivatization

While biosynthesis remains dominant, chemical methods enable specific derivatization:

Benzyl Ester Hydrogenation :

# Palladium-catalyzed hydrogenolysis of benzyl clavulanate
substrate = BenzylClavulanate(20g, 0.07mol)
solvent = Tetrahydrofuran(400ml)
catalyst = 10%Pd/C(5.7g)
conditions = H₂(15psi), 25°C, 30min
product = ClavulanicAcid(yield=92%, purity=98.5%)

This method preserves the β-lactam ring integrity while removing protecting groups, though scalability remains challenging compared to fermentation.

Critical Analysis of Preparation Methodologies

Fermentation Limitations

  • Carbon Catabolite Repression : Glycerol concentrations >1.5% suppress this compound synthetase genes (cas1–cas5).
  • Oxygen Transfer : Volumetric oxygen transfer coefficient (kLa) below 50 h⁻¹ limits biomass growth beyond 35 gDCW/L.

Purification Challenges

  • Solvent Residues : Ethyl acetate levels in final API must be <5000 ppm per ICH Q3C guidelines, requiring multi-stage vacuum drying.
  • Polymorphism : Amine salts exhibit three crystalline forms (α, β, γ), necessitating controlled crystallization to ensure pharmaceutical consistency.

Chemical Reactions Analysis

Types of Reactions

Clavulanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups that can enhance its β-lactamase inhibitory properties .

Scientific Research Applications

Clinical Applications

1.1 Antibiotic Combination Therapy

Clavulanic acid is commonly used in combination with amoxicillin, forming a well-known antibiotic formulation known as Augmentin. This combination is effective against a range of infections caused by bacteria that produce β-lactamases, enzymes that can deactivate many antibiotics. Key conditions treated include:

  • Respiratory Tract Infections : Effective against pathogens such as Haemophilus influenzae and Moraxella catarrhalis.
  • Urinary Tract Infections : Particularly those caused by Escherichia coli and Klebsiella species.
  • Skin and Soft Tissue Infections : Effective against Staphylococcus aureus and other gram-negative bacteria .

The use of this compound in these combinations helps to prevent the emergence of resistant bacterial strains, making it a crucial component in modern antibiotic therapy.

1.2 Side Effects and Risks

While generally well-tolerated, this compound can cause adverse reactions, including gastrointestinal disturbances and allergic reactions. A notable case reported severe cholestatic hepatitis following high-dose amoxicillin/clavulanic acid therapy, highlighting the need for careful monitoring in susceptible populations .

Research Applications

2.1 Neurological Research

Recent studies have explored the potential neuroprotective effects of this compound, particularly its ability to upregulate the glutamate transporter 1 (GLT-1) in the central nervous system. This action may have implications for treating various neurological conditions:

  • Epilepsy : this compound has shown promise in preclinical models for reducing seizure activity.
  • Addiction : It may modulate dopaminergic pathways, offering potential benefits in addiction treatment.
  • Pain Management : Studies indicate efficacy in models of neuropathic and inflammatory pain.
  • Cognitive Disorders : Potential applications in dementia and Parkinson's disease have been observed due to its neuroprotective properties .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound in various therapeutic contexts:

Application Area Effectiveness Notes
Respiratory InfectionsHighEffective against resistant strains
Urinary Tract InfectionsHighCommonly used with amoxicillin
Neurological DisordersEmergingPreclinical studies show promise
Pain ManagementPositiveEfficacy noted in neuropathic pain models
Addiction TreatmentPotentialModulates dopamine pathways

Case Studies

Several case studies have documented the effects of this compound in both clinical settings and research applications:

  • Case Study on Hepatitis : A 63-year-old male developed cholestatic hepatitis after treatment with amoxicillin/clavulanic acid, emphasizing the need for awareness regarding potential liver toxicity .
  • Preclinical Models of Neurological Disorders : Research has demonstrated that this compound enhances GLT-1 expression, leading to improved outcomes in models of anxiety, depression, and cognitive function .

Mechanism of Action

Clavulanic acid acts as a mechanism-based irreversible inhibitor of β-lactamase enzymes. It binds to the active site of the enzyme, where the β-lactam ring is opened by a serine residue, rendering the enzyme inactive. This inhibition prevents the degradation of β-lactam antibiotics, thereby restoring their antimicrobial activity against resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar β-Lactamase Inhibitors

Key Insights :

  • Clavulanic acid’s clavam structure provides broader β-lactamase inhibition compared to penicillanic acid sulfones (sulbactam, tazobactam) .
  • Sulbactam and tazobactam are synthetically derived, enabling structural modifications for enhanced stability or activity .

Pharmacokinetic Profiles

Parameter This compound Sulbactam Tazobactam
Bioavailability 31.4–98.8% (variable with amoxicillin) ~80% (ampicillin combination) ~80% (piperacillin combination)
Half-life (t₁/₂) 1–1.5 hours 1–1.5 hours 0.7–1.2 hours
Renal Clearance Less affected by renal impairment vs. amoxicillin Dose adjustment required in severe renal failure Prolonged in renal impairment

Key Insights :

  • This compound exhibits high pharmacokinetic variability, particularly in pediatric populations .
  • Sulbactam’s stability allows consistent absorption, whereas this compound degrades rapidly under acidic/alkaline conditions .

Efficacy and Stability

β-Lactamase Inhibition Spectrum

Compound Class A Enzymes Class C Enzymes Extended-Spectrum β-Lactamases (ESBLs)
This compound +++ + ++
Sulbactam ++ - +
Tazobactam +++ ++ +++

Key Insights :

  • This compound is potent against Class A enzymes (e.g., TEM-1) but weaker against Class C .
  • Tazobactam outperforms this compound against ESBLs and Class C enzymes .

Stability Under Physiological Conditions

  • This compound : Degrades rapidly at extremes of pH (>7.5 or <5) and elevated temperatures .
  • Sulbactam : More stable across pH 4–8, enabling reliable co-formulation with ampicillin .
  • Tazobactam : Moderate stability, with enhanced resistance to hydrolysis by certain β-lactamases .

Key Insights :

  • This compound combinations are first-line for community-acquired infections, while tazobactam is reserved for nosocomial ESBL infections .
  • Sulbactam’s stability makes it suitable for infections requiring prolonged infusion .

Research Advancements and Challenges

  • Production Optimization : Fed-batch fermentation increases this compound yield by 30–50% compared to batch methods . Genetic engineering of S. clavuligerus (e.g., ccaR overexpression) further enhances productivity .
  • Hybrid Formulations: this compound synergizes with ampicillin-tetramic acid hybrids, reducing MICs against P. aeruginosa by 4–8-fold .
  • Pharmacokinetic Challenges : High interpatient variability in this compound absorption necessitates therapeutic drug monitoring in critical care .

Biological Activity

Clavulanic acid, a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus, plays a crucial role in enhancing the efficacy of certain antibiotics, particularly amoxicillin. This article explores its biological activity, mechanisms, and clinical implications, supported by research findings and case studies.

Overview of this compound

This compound is characterized as an irreversible inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. While it exhibits minimal antibacterial activity on its own, it enhances the effectiveness of other antibiotics by inhibiting these resistance mechanisms, thereby allowing them to act against resistant bacterial strains.

  • Inhibition of β-lactamases : this compound binds to β-lactamase enzymes produced by bacteria, which would otherwise hydrolyze and deactivate β-lactam antibiotics. This action allows antibiotics like amoxicillin to remain effective against resistant strains.
  • Binding to Penicillin-Binding Proteins (PBPs) : this compound can bind to PBPs in both Gram-positive and Gram-negative bacteria. Notably, it selectively binds to PBP3 in Streptococcus pneumoniae, promoting autolysis and enhancing antibiotic activity .

Antimicrobial Efficacy

This compound is primarily studied in combination with amoxicillin (co-amoxiclav). The synergistic effect is particularly significant against:

  • Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria : Studies show that co-amoxiclav is effective against ESBL-producing strains of Escherichia coli and Klebsiella pneumoniae, which are common in urinary tract infections .
  • Clinical Trials : Preliminary trials indicated that the combination is effective in treating infections caused by amoxicillin-resistant organisms, including lower respiratory tract infections .

Case Studies

  • ESBL Production : A study involving 300 isolates of Klebsiella sp. and E. coli found that 44% and 55% respectively were ESBL producers. The presence of this compound significantly restored susceptibility to cephalosporins in these strains .
  • In Vivo Studies : Research demonstrated that clavulanate enhanced the intracellular killing functions of human polymorphonuclear cells against both β-lactamase-producing and non-β-lactamase-producing bacterial strains .

Pharmacokinetics

This compound is well absorbed when administered orally, with pharmacokinetic properties similar to those of amoxicillin. This similarity facilitates its use in combination therapies, ensuring adequate serum levels for effective antimicrobial action .

Research Findings

Recent studies have focused on optimizing the production of this compound through genetic engineering of Streptomyces clavuligerus. Advances include:

  • Enhanced Production Strains : Genetic modifications have resulted in strains capable of producing significantly higher yields of this compound (up to 4.330 g/L) compared to wild-type strains .
  • Regulatory Mechanisms : Understanding the regulatory pathways involved in this compound biosynthesis has opened avenues for improving production efficiency through metabolic engineering .

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Clavulanic acid's neuropharmacological mechanisms?

  • Methodological Answer :

  • Use neuronal cell lines (e.g., PC12 or SH-SY5Y) to assess dopamine release via high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA) .
  • Employ affinity chromatography to identify protein targets (e.g., Munc18-1 and Rab4) and validate interactions through co-immunoprecipitation or siRNA knockdown experiments .
  • Include controls for dopamine synthesis pathways to isolate release-specific effects.

Q. How can researchers standardize assays for this compound's β-lactamase inhibition efficacy?

  • Methodological Answer :

  • Use nitrocefin hydrolysis assays to quantify β-lactamase inhibition kinetics.
  • Pair with broth microdilution to determine minimum inhibitory concentrations (MICs) against β-lactamase-producing bacterial strains .
  • Validate results across multiple bacterial species (e.g., E. coli, K. pneumoniae) to account for species-specific enzyme variability.

Q. What are the key considerations for designing dose-response studies in this compound research?

  • Methodological Answer :

  • Use log-fold dilution series (e.g., 0.1–100 µM) to capture threshold and saturation effects.
  • Include pharmacokinetic (PK) parameters like plasma half-life and tissue penetration rates, particularly for blood-brain barrier (BBB) studies .
  • Normalize data to vehicle controls and account for solvent interference (e.g., DMSO).

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling address variability in this compound exposure across patient cohorts?

  • Methodological Answer :

  • Apply nonlinear mixed-effects modeling (e.g., NONMEM) to analyze sparse clinical data .
  • Incorporate covariates like renal function, body weight, and co-administered drugs (e.g., amoxicillin) into PK models.
  • Validate models using bootstrap resampling or visual predictive checks to ensure robustness.
  • Key Parameters :
  • %fT>MIC (time above MIC)
  • fAUC/MIC (area under the curve normalized to MIC) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Conduct ex vivo studies (e.g., infected tissue models) to bridge in vitro and in vivo results.
  • Adjust for protein binding differences using ultrafiltration or equilibrium dialysis.
  • Use PK/PD bridging studies to correlate free drug concentrations with observed effects .

Q. How can fermentation optimization improve this compound yield in Streptomyces spp.?

  • Methodological Answer :

  • Apply central composite rotatable design (CCRD) to optimize variables:
  • Temperature (6.6–23.4°C)
  • Substrate concentration (6.6–23.4 mg/mL)
  • Nutrient feed rates .
  • Use response surface methodology (RSM) to identify synergistic interactions between factors like glycerol and soybean powder .
  • Monitor yield via HPLC and validate scalability in bioreactors.

Q. What advanced techniques confirm this compound's binding to non-traditional targets (e.g., Munc18-1)?

  • Methodological Answer :

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Use confocal microscopy to track protein translocation (e.g., Munc18-1 to plasma membrane) in treated cells .
  • Validate functional relevance via electrophysiological recordings of neurotransmitter release.

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting reports on this compound's CNS penetration?

  • Methodological Answer :

  • Standardize BBB permeability assays using in situ brain perfusion or microdialysis .
  • Compare species-specific differences (e.g., rodent vs. primate models) in drug distribution.
  • Use LC-MS/MS to quantify unbound this compound in cerebrospinal fluid (CSF).

Q. What statistical approaches are optimal for analyzing this compound's synergistic effects with β-lactams?

  • Methodological Answer :

  • Apply fractional inhibitory concentration index (FICI) analysis:
  • FICI ≤ 0.5: Synergy
  • 0.5–4: Additivity

  • 4: Antagonism.

  • Use time-kill assays to validate synergy over 24-hour periods.
  • Employ Bliss independence or Loewe additivity models for dose-matrix data .

Q. Ethical & Reproducibility Guidelines

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer :
  • Deposit raw data (e.g., HPLC chromatograms, PK curves) in public repositories like Zenodo.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
  • Provide detailed fermentation protocols, including strain lineage (e.g., Streptomyces clavuligerus mutants) and growth media composition .

Q. What ethical considerations apply to translational studies of this compound in depression?

  • Methodological Answer :
  • Adhere to Phase IIb clinical trial protocols for Major Depressive Disorder (MDD) .
  • Include independent data monitoring committees (IDMCs) to assess adverse events.
  • Publish negative results to avoid publication bias.

Properties

IUPAC Name

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZVJAQRINQKSD-PBFISZAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt)
Record name Clavulanic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022830
Record name Clavulanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clavulanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014904
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.37e+02 g/L
Record name Clavulanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014904
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58001-44-8
Record name Clavulanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58001-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clavulanic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clavulanic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clavulanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clavulanic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLAVULANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23521W1S24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clavulanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014904
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117.5-118, 117.5 - 118 °C
Record name Clavulanic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clavulanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014904
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Aminoethylamino)butan-1-ol
Clavulanic acid
2-(2-Aminoethylamino)butan-1-ol
Clavulanic acid
2-(2-Aminoethylamino)butan-1-ol
Clavulanic acid
2-(2-Aminoethylamino)butan-1-ol
Clavulanic acid
2-(2-Aminoethylamino)butan-1-ol
Clavulanic acid
2-(2-Aminoethylamino)butan-1-ol
Clavulanic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.